N-(1-(benzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide
Description
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Properties
IUPAC Name |
N-[2-(1,3-benzothiazol-2-yl)-5-methylpyrazol-3-yl]-3-methoxy-1-methylpyrazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N6O2S/c1-10-8-14(19-15(24)11-9-22(2)21-16(11)25-3)23(20-10)17-18-12-6-4-5-7-13(12)26-17/h4-9H,1-3H3,(H,19,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUNIBFSWOUUGLR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)NC(=O)C2=CN(N=C2OC)C)C3=NC4=CC=CC=C4S3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N6O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary targets of this compound are the cyclooxygenase (COX) enzymes . COX enzymes are crucial for converting arachidonic acid into thromboxane, prostaglandins (PGE2), and prostacyclin.
Mode of Action
The compound interacts with its targets, the COX enzymes, and inhibits their activity. This inhibition results in a decrease in the production of thromboxane, prostaglandins, and prostacyclin. The compound’s methoxy group at the sixth position in the benzothiazole ring, appended with piperidine and morpholine moieties, contributes to its high inhibitory activity.
Biochemical Pathways
The inhibition of COX enzymes affects the arachidonic acid pathway. This pathway is responsible for the production of thromboxane, prostaglandins, and prostacyclin, which play significant roles in inflammation and pain signaling. Therefore, the compound’s action can lead to anti-inflammatory effects.
Pharmacokinetics
The compound’s methoxy group and other structural features may contribute to its bioavailability.
Result of Action
The compound’s inhibition of COX enzymes leads to a decrease in the production of thromboxane, prostaglandins, and prostacyclin. This results in anti-inflammatory effects, as these molecules are involved in inflammation and pain signaling. The compound has shown significant inhibition of albumin denaturation, further indicating its anti-inflammatory potential.
Biological Activity
N-(1-(benzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities, particularly in anti-inflammatory and anticancer research. This article explores its biological activity, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure that includes:
- Benzothiazole moiety : Known for its biological activity, particularly in anti-inflammatory and anticancer properties.
- Pyrazole ring : Contributes to various bioactivities, including enzyme inhibition.
- Carboxamide group : Enhances solubility and biological activity.
The primary biological activity of this compound is attributed to its ability to inhibit cyclooxygenase (COX) enzymes, specifically COX-1 and COX-2. This inhibition leads to a decrease in prostaglandin synthesis, which is crucial in the inflammatory response. The compound's interaction with these enzymes affects the arachidonic acid pathway, reducing inflammation and pain associated with various conditions.
1. Anti-inflammatory Activity
Research indicates that this compound effectively inhibits COX enzymes, leading to significant anti-inflammatory effects. This was demonstrated through various assays measuring prostaglandin levels in treated versus untreated samples.
2. Anticancer Properties
The compound has shown promising results in inducing apoptosis in cancer cell lines. Studies have demonstrated its effectiveness against several types of cancer, including:
| Cancer Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| MDA-MB-231 (Triple-negative breast cancer) | 2.31 | Apoptosis induction |
| HepG2 (Liver cancer) | 3.75 | Cell cycle arrest |
| HeLa (Cervical cancer) | 8.7 | Apoptosis induction |
In vitro studies using the MTT assay and flow cytometry have confirmed that the compound induces apoptosis in a concentration-dependent manner, similar to established chemotherapeutics like Doxorubicin .
Study 1: Cytotoxicity Assessment
A study evaluated the cytotoxic effects of the compound on various cancer cell lines using the MTT assay. The results indicated a strong correlation between concentration and cytotoxicity, with significant effects observed at low micromolar concentrations.
Study 2: Mechanistic Insights
Another research effort utilized Western blot analysis to investigate the apoptotic pathways activated by the compound. Results showed increased levels of pro-apoptotic markers and decreased levels of anti-apoptotic proteins, confirming its potential as an anticancer agent .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
